molecular formula C15H15N5OS2 B11020824 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11020824
M. Wt: 345.4 g/mol
InChI Key: FAEMNCZHIRZKIZ-UHFFFAOYSA-N
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Description

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of cyclobutyl, thiadiazole, pyrrole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiadiazole and thiazole rings, followed by the introduction of the cyclobutyl and pyrrole groups. Common reagents used in these reactions include cyclobutylamine, thiosemicarbazide, and various halogenated intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency. The choice of solvents and reagents would also be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated intermediates in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15N5OS2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H15N5OS2/c1-9-11(22-15(16-9)20-7-2-3-8-20)12(21)17-14-19-18-13(23-14)10-5-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,17,19,21)

InChI Key

FAEMNCZHIRZKIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)C4CCC4

Origin of Product

United States

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